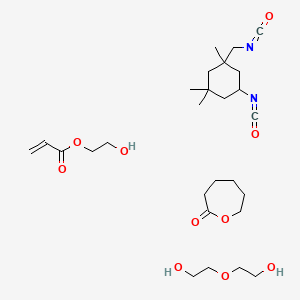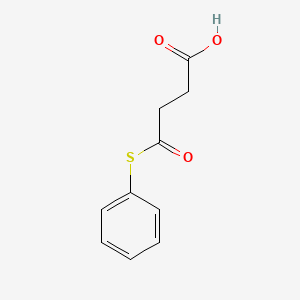
4-Oxo-4-(phenylsulfanyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-(phenylsulfanyl)butanoic acid is an organic compound with the molecular formula C10H10O3S. It is characterized by the presence of a phenylsulfanyl group attached to a butanoic acid backbone, with a ketone functional group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(phenylsulfanyl)butanoic acid typically involves the reaction of phenylthiol with a suitable butanoic acid derivative. One common method is the reaction of phenylthiol with 4-oxobutanoic acid under acidic conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4-(phenylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 4-hydroxy-4-(phenylsulfanyl)butanoic acid.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the phenylsulfanyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Hydroxy-4-(phenylsulfanyl)butanoic acid.
Substitution: Various substituted butanoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-(phenylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-(phenylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The ketone group may also play a role in its mechanism of action by participating in redox reactions or forming covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4-phenylbutanoic acid: Lacks the phenylsulfanyl group, making it less reactive in certain substitution reactions.
4-Oxo-4-(phenylamino)butanoic acid: Contains an amino group instead of a sulfanyl group, leading to different reactivity and biological activity.
4-Oxo-4-(4-phenylphenyl)butanoic acid: Has a biphenyl group, which affects its steric and electronic properties.
Uniqueness
4-Oxo-4-(phenylsulfanyl)butanoic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity in substitution reactions and may contribute to its potential therapeutic effects.
Eigenschaften
CAS-Nummer |
65952-94-5 |
|---|---|
Molekularformel |
C10H10O3S |
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
4-oxo-4-phenylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H10O3S/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
InChI-Schlüssel |
ZBCUSDIMOSXUMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


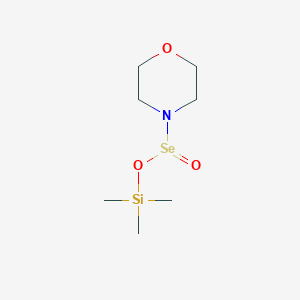

![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)
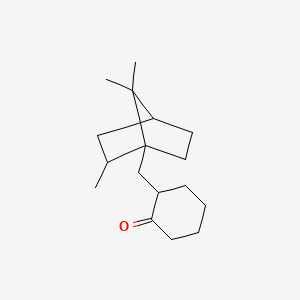
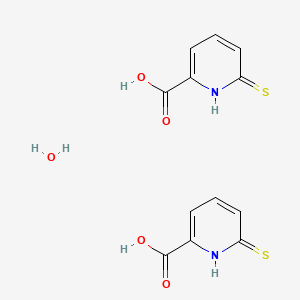

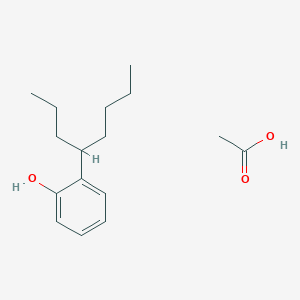
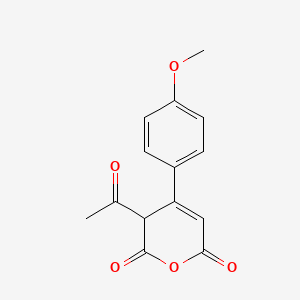
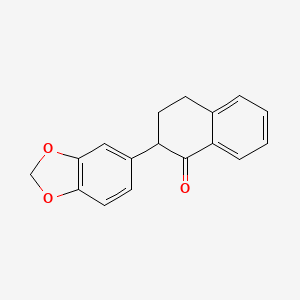
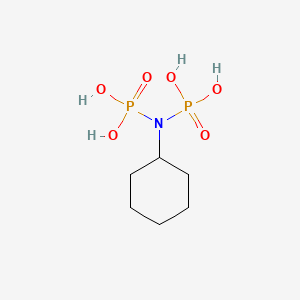

![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)

